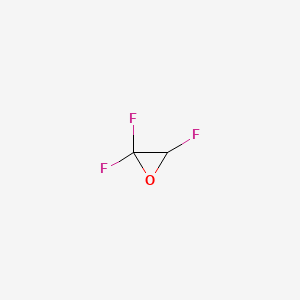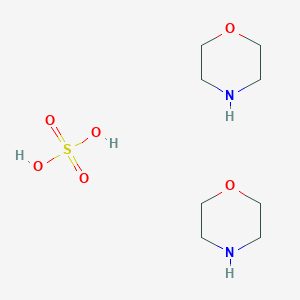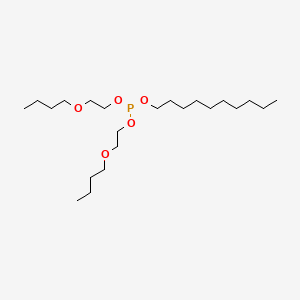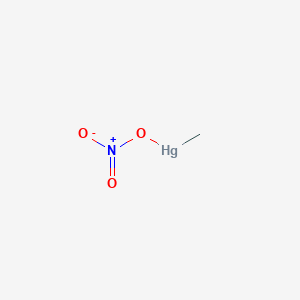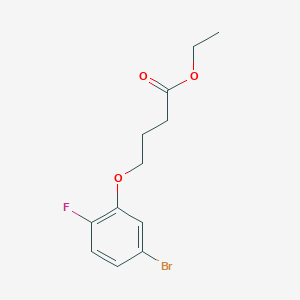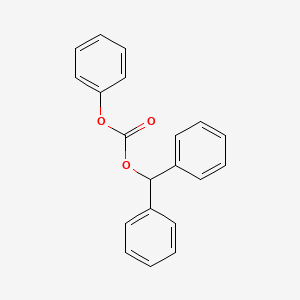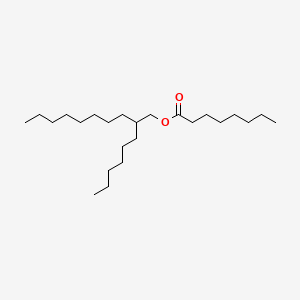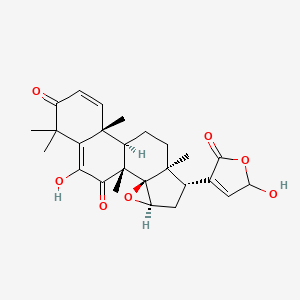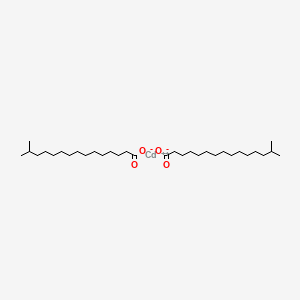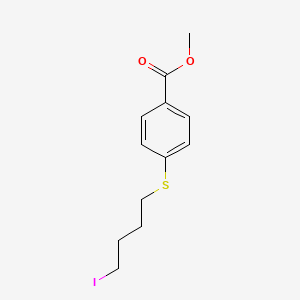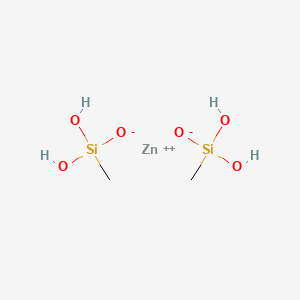
zinc;dihydroxy-methyl-oxidosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;dihydroxy-methyl-oxidosilane typically involves the reaction of zinc salts with silanetriols under controlled conditions. One common method is the reaction of zinc acetate with methylsilanetriol in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. Techniques such as solvent extraction, crystallization, and drying under reduced pressure are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;dihydroxy-methyl-oxidosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other silicate compounds.
Reduction: It can be reduced under specific conditions to yield elemental zinc and silane derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Zinc oxide, silicates.
Reduction: Elemental zinc, silane derivatives.
Substitution: Various substituted silanes and zinc complexes.
Wissenschaftliche Forschungsanwendungen
Zinc;dihydroxy-methyl-oxidosilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other zinc and silicon-containing compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of zinc;dihydroxy-methyl-oxidosilane involves its interaction with biological molecules and cellular structures. The compound can release zinc ions, which play a crucial role in various biochemical processes. Zinc ions can act as cofactors for enzymes, stabilize protein structures, and participate in signal transduction pathways. The silane component can interact with cell membranes and other biological structures, enhancing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc oxide: A widely used compound with similar zinc content but different chemical properties.
Methylsilanetriol: A silane compound with similar silane content but without zinc.
Zinc acetate: Another zinc-containing compound used in various applications.
Uniqueness
Zinc;dihydroxy-methyl-oxidosilane is unique due to its combination of zinc and silane components, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
84963-02-0 |
|---|---|
Molekularformel |
C2H10O6Si2Zn |
Molekulargewicht |
251.6 g/mol |
IUPAC-Name |
zinc;dihydroxy-methyl-oxidosilane |
InChI |
InChI=1S/2CH5O3Si.Zn/c2*1-5(2,3)4;/h2*2-3H,1H3;/q2*-1;+2 |
InChI-Schlüssel |
FIUWSTUZNFSFKC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](O)(O)[O-].C[Si](O)(O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



